molecular formula C7H10ClFN2O B14071950 1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride

1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B14071950
M. Wt: 192.62 g/mol
InChI Key: HKSHNEJUTATBKE-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2O and a molecular weight of 192.62 . This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydrazine moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2-fluoro-6-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability and specificity in various applications .

Properties

Molecular Formula

C7H10ClFN2O

Molecular Weight

192.62 g/mol

IUPAC Name

(2-fluoro-6-methoxyphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H9FN2O.ClH/c1-11-6-4-2-3-5(8)7(6)10-9;/h2-4,10H,9H2,1H3;1H

InChI Key

HKSHNEJUTATBKE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)NN.Cl

Origin of Product

United States

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